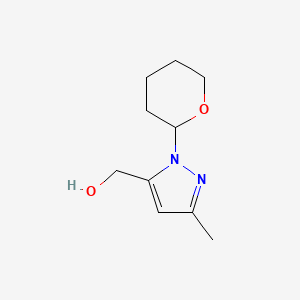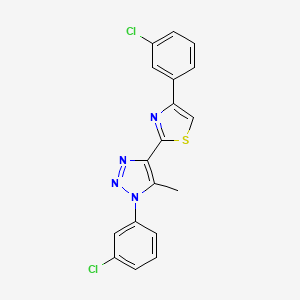
4-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of thiazole and triazole, both of which are heterocyclic compounds containing nitrogen and sulfur atoms. It also contains two 3-chlorophenyl groups, which are phenyl rings with a chlorine atom at the 3-position .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom, and a triazole ring, which is a five-membered ring with three nitrogen atoms. It also has two 3-chlorophenyl groups attached to these rings .科学的研究の応用
Synthetic Potential of Chalcogenadiazoles
Research indicates that compounds like 4-(2-R-aryl)-1,2,3-thia- and selenadiazoles, which share a structural relation to the chemical through their use of aryl groups and a focus on heterocyclic synthesis, demonstrate significant synthetic utility. They are used to synthesize a variety of heterocyclic compounds, including 1-benzofurans, indoles, and 1-benzothiophenes, showcasing their importance in creating complex derivatives for various scientific applications (Petrov & Androsov, 2013).
Phosphorylated Azoles in Synthesis and Biology
Phosphorylated derivatives of azoles, including thiazoles and triazoles, are systematized for their synthesis methods and biological properties. These derivatives are employed in the creation of compounds with diverse biological activities, illustrating the role of such structures in medicinal chemistry and their potential as biologically active molecules (Abdurakhmanova et al., 2018).
Organochlorine Impact on Aquatic Environments
Chlorophenyl compounds, as part of the broader class to which the mentioned chemical belongs, have been reviewed for their environmental impact, particularly in aquatic settings. Studies show that chlorophenols, which share a chlorophenyl component with the compound , exhibit moderate toxic effects on aquatic life, suggesting a need for careful consideration of these compounds in environmental science (Krijgsheld & Gen, 1986).
Biological Activities of Triazole Derivatives
The triazole component, as seen in the structure of interest, is noted for its versatile biological activities. Research on 1,2,4-triazole derivatives highlights their antimicrobial, antifungal, and anti-inflammatory properties, among others. This underscores the importance of such structures in developing new therapeutics and the wide range of possible applications in biomedical research (Ohloblina, 2022).
Thiazole Derivatives in Medicine
Thiazole derivatives, closely related to the compound in focus, have been extensively explored for their medicinal properties. These compounds have been identified for their potential in acting as antioxidants, analgesics, anti-inflammatories, and antimicrobials, demonstrating the thiazole ring's significance in drug development and the scope of its applications in addressing various health conditions (Leoni et al., 2014).
特性
IUPAC Name |
4-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-17(22-23-24(11)15-7-3-6-14(20)9-15)18-21-16(10-25-18)12-4-2-5-13(19)8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWRWNMLPMPVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

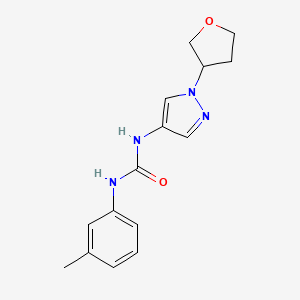
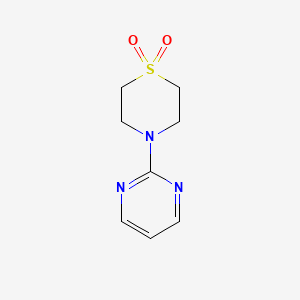
![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol](/img/structure/B2797633.png)
![2-Thia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B2797634.png)
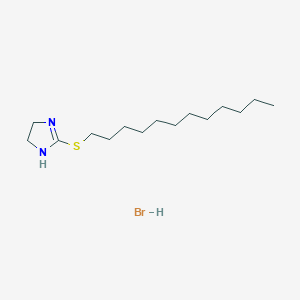
![1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2797641.png)
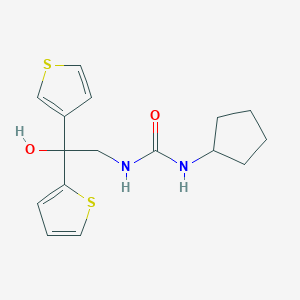
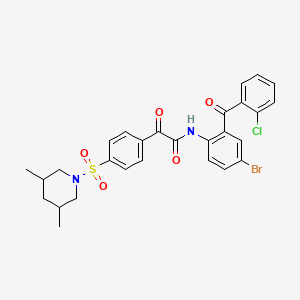
![N-(4-fluorophenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2797645.png)
![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)
![(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797647.png)

![4-methoxy-3-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde](/img/structure/B2797651.png)
